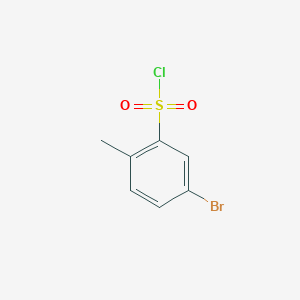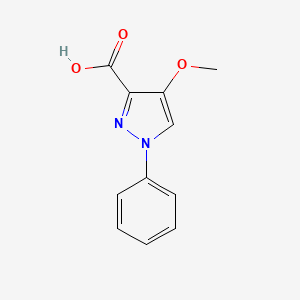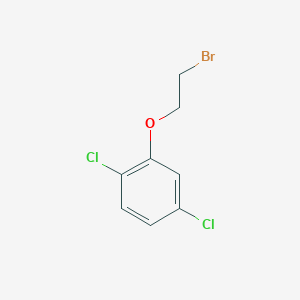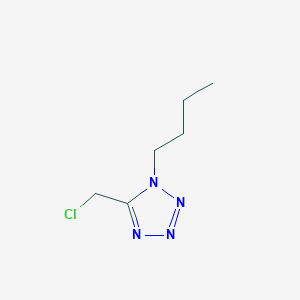
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Vue d'ensemble
Description
The compound "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" is a brominated and diethoxylated phenyl acetonitrile derivative. While the specific compound is not directly studied in the provided papers, related compounds and reactions in acetonitrile are discussed, which can provide insights into the synthesis, molecular structure, and reactivity of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves regioselective bromination and reactions with nucleophiles in acetonitrile. For instance, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile involves reacting 5-hydroxyindole with chloroacetonitrile in refluxing acetone with K2CO3 and a catalytic amount of KI . Similarly, the title compound "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . These methods could potentially be adapted for the synthesis of "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be influenced by the electron-withdrawing effects of the bromine atom and the electron-donating properties of methoxy or ethoxy groups. For example, in "2-(3-Bromo-4-methoxyphenyl)acetic acid," the methoxy group is almost coplanar with the phenyl ring, and the bromine atom is shown to be electron-withdrawing . This information suggests that in "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile," similar electronic effects would be present, potentially affecting the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of brominated acetonitrile derivatives in chemical reactions can be quite diverse. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile leads to the formation of cyclopropane bis-lactones . Additionally, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile has been studied, showing that the electrogenerated radical cation can oxidize nucleophiles . These studies indicate that "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" could also participate in various nucleophilic and electrophilic reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetonitrile derivatives are influenced by their molecular structure. The presence of bromine and ethoxy groups can affect the compound's boiling point, solubility, and stability. For example, the crystal structure of "2-(3-Bromo-4-methoxyphenyl)acetic acid" reveals strong O—H∙∙∙O hydrogen-bonded dimers, which could influence the compound's melting point and solubility . Although the exact properties of "2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile" are not provided, it can be inferred that similar intermolecular interactions may be present, affecting its physical state and behavior in solution.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, similar in structure to the compounds discussed in the referenced studies, plays a crucial role in chemical synthesis, serving as an intermediate in the preparation of complex organic molecules. For instance, it can be involved in reactions that form carbon-nitrogen bonds, crucial for synthesizing nitrogen-containing heterocycles, which are common in pharmaceuticals and agrochemicals. The presence of the bromo and ethoxy groups provides sites for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, expanding the compound's utility in synthesizing diverse organic molecules (Betz, Betzler, & Klüfers, 2007).
Photolytic Studies
Compounds with structural similarities to 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile are also used in photolytic studies to understand the behavior of organic molecules under light exposure. These studies are crucial for applications in photochemistry and photopharmacology, where light-induced changes in molecular structure can trigger biological effects or alter material properties. The research into alpha-acyl 4-methoxybenzyl radicals, for example, sheds light on the reactivity of similar compounds under UV radiation, which can inform the development of light-sensitive drugs or materials (Schepp, 2004).
Antimicrobial Activity
The structural motif of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, particularly the presence of bromine, is often found in molecules with antimicrobial properties. Research on derivatives of bromophenols, for example, has revealed significant antimicrobial activity, suggesting that similar compounds could be explored for potential use in combating microbial infections. The study of bromophenol derivatives from marine algae, which share some structural similarities with 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, highlights the potential of these compounds in developing new antimicrobial agents (Li, Li, Gloer, & Wang, 2011).
Material Science
In material science, compounds like 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile can be used as precursors or components in creating advanced materials. Their reactive functional groups allow them to participate in polymerization reactions or to be incorporated into larger molecular frameworks, which can result in materials with novel properties. For example, studies on the electrochemical grafting of aryl groups onto surfaces can inform the development of coatings or functionalized surfaces with specific chemical characteristics, enhancing their utility in various industrial applications (Louault, D'amours, & Bélanger, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromo-4,5-diethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-15-11-7-9(5-6-14)10(13)8-12(11)16-4-2/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTUFXSNVAFMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC#N)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277889 | |
| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-diethoxyphenyl)acetonitrile | |
CAS RN |
847744-26-7 | |
| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)
![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)


![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)


![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)


